molecular formula C8H9NO2 B1198090 2-Amino-6-methylbenzoic acid CAS No. 4389-50-8

2-Amino-6-methylbenzoic acid

Cat. No. B1198090
CAS RN: 4389-50-8
M. Wt: 151.16 g/mol
InChI Key: XHYVBIXKORFHFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-6-methylpyridine derivatives and their transformation into complex organic salts through crystallization and self-assembly processes, showcases the versatility and reactivity of the amino and methyl groups present in the structure (Thanigaimani et al., 2015). These synthetic pathways emphasize the potential methodologies that could be adapted for synthesizing 2-amino-6-methylbenzoic acid itself.

Molecular Structure Analysis

The crystal and molecular structure of related compounds, like 2-amino-3-methylbenzoic acid, has been determined, revealing that except for the hydrogen atoms of the methyl group, the molecule is approximately planar. Such structural details offer insights into the geometric considerations relevant to 2-amino-6-methylbenzoic acid, hinting at the importance of planarity in its molecular structure and the potential implications for its reactivity and interaction with other molecules (Brown & Marsh, 1963).

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on similar structures, where amino groups and methyl groups contribute to a variety of chemical reactions. For example, the coordination of 2-amino-3-methylbenzoic acid with metal ions illustrates how the amino group can act as a ligand, forming bidentate chelates. This behavior is indicative of the chemical versatility of the amino group in 2-amino-6-methylbenzoic acid (Gerber et al., 2003).

Scientific Research Applications

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of organic acid-base salts derived from 2-amino-6-methylbenzoic acid have been characterized using spectroscopic techniques and single crystal X-ray diffraction, revealing complex ionic structures with noncovalent interactions (Thanigaimani et al., 2015).

  • Solubility Studies : Research on the solubility of 2-Amino-6-methylbenzoic acid in various solvents has been crucial for its purification, providing insights into its behavior in different temperature conditions (Zhu et al., 2019).

  • Synthesis of Compounds : The synthesis of 2-Amino-6-methylbenzoic acid has been studied for producing various compounds, including chloranthraniliprole, a pesticide, and other related chemical structures (Zheng Jian-hong, 2012).

  • Complexation Reactions : It has been used in complexation reactions with metals, such as in the study of the reaction of the cis-ReO2+ core with 2-Amino-3-Methylbenzoic Acid, revealing important insights into the coordination chemistry (Gerber et al., 2003).

  • Biological Applications : Its derivatives have been explored for biological applications, such as in the synthesis of azo dyes and their biological activity screening (Prashantha et al., 2021).

  • Spectral Characterization and Computational Studies : Detailed spectral analyses and computational studies have been conducted on 2-Amino-6-methylbenzoic acid, providing insights into its molecular structure and behavior (Yıldırım, 2018).

  • Pharmaceutical Research : There has been research on its use in heart valve replacement surgery under cardiopulmonary bypass, demonstrating its potential in medical applications (Ding Yinglong et al., 2012).

Safety And Hazards

The safety data sheet for 2-Amino-6-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

2-amino-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVBIXKORFHFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195979
Record name 6-Methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylbenzoic acid

CAS RN

4389-50-8
Record name 6-Methylanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a methanolic solution (150 ml) of 6-methyl-2-nitrobenzoic acid (14.25 g) was added palladium-on-carbon (1.40 g) and the hydrogenation reaction was conducted at atmospheric temperature and pressure (hydrogen consumption 5.3 1). The catalyst was filtered off and the filtrate was concentrated under reduced pressure to provide the title compound as light-yellow solid (15.12 g; yield 100%). 1H-NMR (CDCl3) δ: 2.47(3H,s), 6.50(2H,t,J=8.1Hz), 7.00-7.07(4H,m).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
MJS Monte, DM Hillesheim - The Journal of Chemical Thermodynamics, 2001 - Elsevier
… benzoic acids: 2-amino-3methylbenzoic acid at T between 343.16 K and 357.17 K; 2-amino-5-methylbenzoic acid at T between 345.15 K and 361.16 K; 2-amino-6-methylbenzoic acid …
Number of citations: 17 www.sciencedirect.com
CF Lima, LR Gomes, LM Santos - The Journal of Physical …, 2007 - ACS Publications
… The largest deviation (+4.8 kJ·mol -1 ) was observed for 2-amino-6-methylbenzoic acid, the isomer with the highest steric constraint around the carboxylic group. The excellent …
Number of citations: 18 pubs.acs.org
E Ermiş - Journal of Molecular Structure, 2018 - Elsevier
… 5-Bromosalicylaldehyde, bis(triphenylphosphine)palladium (II) dichloride [Cl 2 Pd(PPh 3 ) 2 ], 2-tributylstannylthiophene and 2-amino-6-methylbenzoic acid were commercially obtained …
Number of citations: 42 www.sciencedirect.com
K Patel, SS Deshmukh, D Bodkhe… - The Journal of …, 2017 - ACS Publications
… and we set out to evaluate the reactivity of 2-amino-6-methylbenzoic acid. In fact, treatment of 2-amino-6-methylbenzoic acid with benzaldehyde under identical conditions produced the …
Number of citations: 14 pubs.acs.org
AJ Pearson, S Panda - Tetrahedron, 2011 - Elsevier
… The catalyst derived from 2-amino-6-methylbenzoic acid was tested over a range of direct asymmetric aldol reactions and its overall performance is equal to or better than many of the …
Number of citations: 23 www.sciencedirect.com
R VAIDHYANATHAN, PR Rajamohanan, M Mane… - 2017 - dr.iiserpune.ac.in
… Guided by the computational models, reaction between 2,3,4,5,6-pentafluoro-benzaldehyde with 2-amino-6-methylbenzoic acid revealed quantitative (99%) formation of 5-methyl-2-(…
Number of citations: 0 dr.iiserpune.ac.in
陈鹏, 程镜蓉, 杨禹新, 方少钦… - … FOOD SCIENCE & …, 2017 - xdspkj.ijournals.cn
… -nonanal, and trichloromethane were descriptive indicators of freshness, whereas acetoin, 3-methyl-1-butanol, 3-methyl-l-butyraldehyde, 2-ethylhexanol, 2-amino-6-methylbenzoic acid, …
Number of citations: 2 xdspkj.ijournals.cn
M Hayashi, S Turuoka, I Morikawa… - Bulletin of the Chemical …, 1936 - journal.csj.jp
(D) and at 121-125-146 (air dried)(E) respectively. Since diphenylketone-2, 6-dicarbonic acid melts at 260 (2) and diphenylketone-2, 3-dicarbonic acid at 100-130-140-183 (3), …
Number of citations: 9 www.journal.csj.jp
Z Li, M Li, J Tang, Q Zhang, Y Jiang, H Li - Journal of Water Process …, 2020 - Elsevier
… In the first stages, HClO attacked the side chains of 3,4-DMA and oxidized it into 3,4-dimethylphenol, 2-amino-6-methylbenzoic acid and 1,2,4-benzoic acid. In the last two stages, these …
Number of citations: 4 www.sciencedirect.com
AG Prashantha, RAS Ali, J Keshavayya - Inorganic Chemistry …, 2021 - Elsevier
Novel derivatives of azo dyes (6–9) were synthesized by diazotization of different amino-methylbenzoic acid (1–4) and followed by coupling with common coupling component 8-…
Number of citations: 9 www.sciencedirect.com

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